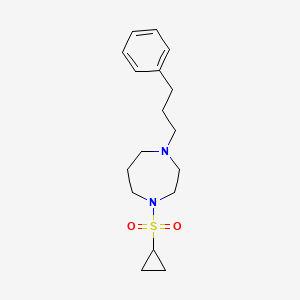![molecular formula C16H16N4O B15121695 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring fused with an azetidine ring, which is further substituted with a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced by reacting the benzoxazole intermediate with a suitable azetidine precursor, such as an azetidine-3-carboxylic acid derivative, under basic conditions.
Pyridine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives
Aplicaciones Científicas De Investigación
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are studied for their medicinal properties.
Uniqueness
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical reactivity and biological activity. The combination of the benzoxazole, azetidine, and pyridine moieties in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C16H16N4O |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H16N4O/c1-19(16-18-13-6-2-3-7-14(13)21-16)12-10-20(11-12)15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3 |
Clave InChI |
LOICYQHUQQXYPN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15121622.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B15121628.png)
![4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15121635.png)
![4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15121639.png)
![1-Methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15121644.png)
![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)

